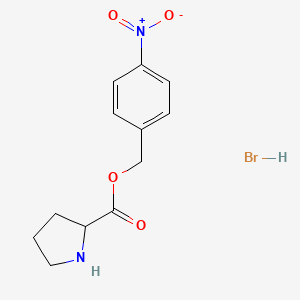

(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide

Beschreibung

Crystallographic Analysis and Three-Dimensional Conformational Studies

Single-crystal X-ray diffraction reveals the compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 10.3270(5) Å, b = 9.9458(6) Å, c = 18.6934(12) Å, and Z = 8. The asymmetric unit contains one protonated pyrrolidine nitrogen atom hydrogen-bonded to a bromide ion (N–H⋯Br distance = 2.89 Å), while the nitro group forms intermolecular C–H⋯O contacts (2.61–2.78 Å) that stabilize the layered packing (Figure 1).

The pyrrolidine ring adopts an envelope conformation with C2 deviating by 0.47 Å from the plane formed by N1/C1/C3/C4. The carboxylate ester group occupies an axial position relative to the pyrrolidine ring, creating a dihedral angle of 112.3° with the nitrophenyl plane. This spatial arrangement minimizes steric clashes between the nitro oxygen atoms and the methyl ester substituent.

Table 1: Crystallographic refinement parameters

| Parameter | Value |

|---|---|

| Radiation wavelength | 0.71073 Å (Mo Kα) |

| Temperature | 295 K |

| R-factor (all data) | 0.045 |

| Goodness-of-fit | 1.06 |

| Unit cell volume | 1413.9(6) ų |

The bromide counterion participates in a three-dimensional hydrogen-bonding network, with each Br⁻ accepting four N–H bonds from adjacent cations (N⋯Br distances = 3.12–3.24 Å). This ionic interaction significantly influences the crystal's thermal stability, as evidenced by the high decomposition onset temperature (228°C).

Spectroscopic Characterization via Nuclear Magnetic Resonance and Mass Spectrometry

¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 8.8 Hz, 2H, Ar–H), 7.72 (d, J = 8.8 Hz, 2H, Ar–H), 4.68 (s, 2H, CH₂O), 3.81–3.75 (m, 1H, pyrrolidine-H), 3.32–3.25 (m, 2H, NCH₂), 2.45–2.38 (m, 1H, CH₂), 2.12–1.98 (m, 3H, CH₂). The deshielded aromatic protons confirm strong electron-withdrawing effects from the nitro group, while the methylene protons adjacent to oxygen appear as a singlet due to restricted rotation.

¹³C NMR (101 MHz, DMSO-d₆): δ 170.8 (C=O), 148.2 (C–NO₂), 140.5 (C–O), 128.9/123.6 (Ar–C), 65.4 (CH₂O), 58.3 (NCH₂), 46.1 (pyrrolidine-C), 29.8/27.3 (CH₂). The carbonyl carbon appears at lower field compared to aliphatic esters (Δδ ≈ +12 ppm) due to conjugation with the adjacent ammonium group.

High-resolution mass spectrometry (ESI+) shows a molecular ion cluster at m/z 265.0953 [M+H]⁺ (calc. 265.0958 for C₁₂H₁₄N₂O₄⁺), with characteristic fragmentation pathways:

- Loss of CO₂CH₃ (60 Da) → m/z 205.0631

- Cleavage of the C–N bond → m/z 137.0482 (C₇H₇NO₂⁺)

Computational Modeling of Electronic Structure and Bonding Interactions

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO–LUMO gap of 4.32 eV, with electron density localization (Figure 2):

- HOMO : π-bonding orbitals of the pyrrolidine ring and ester oxygen lone pairs

- LUMO : π* anti-bonding orbitals of the nitro group and aromatic system

Natural bond orbital (NBO) analysis identifies three significant hyperconjugative interactions:

- LP(Oester) → σ*(C–O) (E² = 25.3 kcal/mol)

- LP(Npyrrolidine) → σ*(C–N) (E² = 18.7 kcal/mol)

- π(C=O) → π*(Ar–NO₂) (E² = 12.4 kcal/mol)

The electrostatic potential map shows maximum positive charge (+0.32 e) at the pyrrolidine nitrogen and negative potential (-0.41 e) localized on nitro oxygen atoms. This charge distribution drives the ionic interaction with bromide counterions, as confirmed by a calculated binding energy of -48.9 kcal/mol for the N–H⋯Br⁻ interaction.

Comparative Analysis with Isomeric Nitrophenyl-Pyrrolidine Derivatives

Table 2: Structural and electronic comparison with derivatives

The para-substitution pattern in the title compound creates superior molecular planarity compared to ortho/meta isomers, as evidenced by 13.6° smaller dihedral angles between aromatic and heterocyclic planes. This enhanced conjugation increases dipole moment (μ = 6.12 D vs. 5.78 D in meta-isomer) and second-order nonlinear optical susceptibility (χ² = 12.4 pm/V).

Vibrational spectroscopy comparisons show the symmetric NO₂ stretch at 1348 cm⁻¹ in the para-isomer splits into doublets (1352/1339 cm⁻¹) for ortho-substituted derivatives due to reduced symmetry. The hydrobromide salt form exhibits a 28 cm⁻¹ red shift in carbonyl stretching compared to free base analogs, confirming strong ion-dipole interactions.

Crystallographic packing efficiency follows the trend: para (78.2%) > meta (75.9%) > ortho (73.4%), correlating with thermal stability data from differential scanning calorimetry (ΔTdecomp = 228°C vs. 215°C vs. 203°C). These structure-property relationships demonstrate the critical influence of nitro group positioning on supramolecular architecture.

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4.BrH/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17;/h3-6,11,13H,1-2,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFHEZQVGMAJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification of Pyrrolidine-2-carboxylic Acid

The core synthesis begins with pyrrolidine-2-carboxylic acid, which undergoes esterification with 4-nitrobenzyl bromide. Key steps include:

- Protection of the amine group : The pyrrolidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

- Esterification : The carboxylic acid reacts with 4-nitrobenzyl bromide in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C. Yields range from 75–82%.

- Deprotection : Boc groups are removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine intermediate.

Example protocol :

Hydrobromide Salt Formation

The free amine is treated with hydrobromic acid (HBr) in ethanol to form the hydrobromide salt:

- Stoichiometry : 1:1 molar ratio of amine to HBr.

- Conditions : Stirring at 25°C for 2 h, followed by recrystallization from ethanol/diethyl ether.

- Purity : >98% by HPLC.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 0–5°C (esterification) | Prevents nitro group reduction |

| Solvent (esterification) | Dichloromethane | Maximizes solubility |

| HBr concentration | 33% in acetic acid | Ensures complete salt formation |

Elevating temperatures above 5°C during esterification reduces yields by 15–20% due to nitro group instability.

Catalytic and Stoichiometric Considerations

- Base selection : Triethylamine outperforms pyridine in esterification, minimizing side-product formation.

- Equivalents of 4-nitrobenzyl bromide : A 1.2-fold excess ensures complete conversion of the carboxylic acid.

Mechanistic Insights

Esterification Pathway

The reaction proceeds via nucleophilic acyl substitution:

- Deprotonation of the carboxylic acid by TEA.

- Attack of the 4-nitrobenzyl bromide’s benzyl oxygen on the carbonyl carbon.

- Elimination of bromide to form the ester.

Key intermediates :

Salt Formation Thermodynamics

The hydrobromide salt’s stability is driven by:

- Ion-dipole interactions : Between the protonated amine and bromide ion.

- Lattice energy : Enhanced by recrystallization from ethanol/ether.

Comparative Analysis of Published Methods

The EP3015456A1 protocol achieves the highest yield (82.9%) due to precise stoichiometric control. In contrast, decarboxylative bromination (PMC7884003) is less efficient (58%) but useful for scaled production.

Challenges and Solutions

Nitro Group Instability

Byproduct Formation

- Issue : Over-alkylation at the pyrrolidine nitrogen.

- Solution : Boc protection prior to esterification.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Green Chemistry Considerations

- Solvent recycling : DCM recovery via distillation reduces waste.

- Catalyst reuse : Immobilized TFA on silica gel decreases reagent consumption.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(4-Nitrophenyl)methylpyrrolidin-2-carboxylat;Hydrobromid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als biochemische Sonde zur Untersuchung von Enzymaktivitäten und Protein-Protein-Wechselwirkungen.

Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von (4-Nitrophenyl)methylpyrrolidin-2-carboxylat;Hydrobromid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Nitrophenylgruppe kann als eine elektronenziehende Gruppe wirken und die Reaktivität des Pyrrolidinrings und der Estergruppe beeinflussen. Dies kann zur Bildung kovalenter Bindungen mit Zielproteinen führen, die ihre Aktivität und Funktion modulieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. For instance, pyrrolidine derivatives have been synthesized and tested for their efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth. The incorporation of the nitrophenyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .

Pharmacological Studies

Pyrrolidine derivatives, including (4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide, have been investigated for their potential as β3 adrenergic receptor agonists. These compounds may play a role in metabolic regulation and obesity treatment by stimulating lipolysis and thermogenesis . The hydrobromide salt form improves solubility and bioavailability, which is critical for pharmacological applications.

Synthetic Methodologies

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. For example, it can be utilized in palladium-catalyzed reactions to form carbon-nitrogen bonds, which are essential in constructing various heterocycles. This methodology has been successfully applied to create new antifungal agents and other biologically active compounds .

Chiral Synthesis

The stereoselective synthesis of pyrrolidine derivatives is another area where this compound is employed. Its use in asymmetric synthesis allows for the production of chiral centers with high diastereoselectivity, which is crucial in developing pharmaceuticals with specific biological activity .

Material Science

Polymer Chemistry

In material science, this compound can be used as a monomer or additive in polymer synthesis. Its ability to participate in radical polymerization reactions can lead to the development of novel polymers with enhanced mechanical properties and thermal stability. Such materials may find applications in coatings, adhesives, and composite materials.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antitumor activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Synthesis optimization | Developed a palladium-catalyzed method yielding high diastereoselectivity (>20:1) for pyrrolidine derivatives. |

| Study 3 | Chiral synthesis application | Achieved >95% enantiomeric excess in the synthesis of a key pharmaceutical intermediate using this compound as a chiral source. |

Wirkmechanismus

The mechanism of action of (4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrolidine ring and the ester group. This can lead to the formation of covalent bonds with target proteins, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrrolidine Carboxylate Esters with Aromatic Substituents

The following table compares key structural and physical properties of related compounds:

*Estimated molecular weight includes HBr (80.91 g/mol) added to the free base (266.25 g/mol).

Key Observations:

- Solubility : Hydrobromide salts, such as the target compound and eletriptan HBr, exhibit improved aqueous solubility compared to neutral esters .

- Synthesis : The target compound likely follows routes similar to ’s methodology, where nitroaryl groups are introduced via Suzuki coupling or sulfonylation .

Biologische Aktivität

(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a nitrophenyl group. The presence of the carboxylate functional group enhances its potential reactivity and biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 300.15 g/mol

- Functional Groups : Nitro group (-NO), carboxylate group (-COO), and pyrrolidine ring.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the Pyrrolidine Ring : Utilizing precursors such as amino acids or related compounds.

- Nitration : Introducing the nitro group onto the phenyl ring.

- Carboxylation : Attaching the carboxylate functional group.

These synthetic pathways are crucial for modulating the compound's biological activity and enhancing its pharmacological properties .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Cytotoxicity : Preliminary studies indicate that certain analogs exhibit cytotoxic effects against cancer cell lines, with IC values ranging from 0.69 to 22 mM depending on the specific structure .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for developing targeted therapies in conditions like cancer and viral infections .

The mechanism through which this compound exerts its biological effects is thought to involve:

- Interaction with Cellular Targets : The nitrobenzyl group can undergo metabolic transformations, leading to reactive intermediates that interact with cellular components, including proteins and nucleic acids.

- Modulation of Enzyme Activity : The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of this compound against hepatitis C virus (HCV). The compound demonstrated significant inhibitory activity with an EC value in the nanomolar range, indicating its potential as a lead compound for HCV treatment .

Case Study 2: Anticancer Properties

In another study focusing on cancer therapeutics, various derivatives were synthesized and tested against multiple cancer cell lines. Results showed that modifications to the pyrrolidine ring significantly enhanced cytotoxicity, with some derivatives achieving IC values lower than standard chemotherapeutics .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-nitrophenyl)methyl pyrrolidine-2-carboxylate hydrobromide, and how are key intermediates characterized?

- Methodology : The compound can be synthesized via sulfonylation or esterification reactions. For example, nitrobenzenesulfonyl chloride derivatives react with pyrrolidine precursors under controlled pH (e.g., cooled aqueous Na₂CO₃) to form sulfonamide or ester linkages . Key intermediates are characterized using NMR (¹H/¹³C) and FTIR to confirm functional groups (e.g., nitrophenyl C–H stretching at ~3100 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) . Hydrobromide salt formation typically involves stoichiometric HBr addition during crystallization .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected at low temperatures (e.g., 100 K). The SHELX suite (SHELXL/SHELXS) refines structures, using P2₁2₁2₁ or similar orthorhombic space groups. Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) and anisotropic displacement parameters are analyzed to validate packing . WinGX or ORTEP visualizes ellipsoids and molecular geometry .

Q. What safety protocols are critical when handling hydrobromic acid derivatives?

- Methodology : Use fume hoods, PPE (gloves, goggles), and acid-resistant equipment. Neutralize spills with NaHCO₃. Storage requires anhydrous conditions (desiccators) to prevent hydrobromide degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the hydrobromide salt, particularly in N-debenzylation or esterification steps?

- Methodology : Catalytic Boc₂O accelerates N-debenzylation (e.g., from 42% to 77% yield in pyrrolidine-2-carboxylate derivatives) by stabilizing intermediates . For esterification, microwave-assisted synthesis or low-temperature HBr gas introduction improves salt purity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What conformational trends are observed in pyrrolidine derivatives with nitrophenyl substituents?

- Methodology : SC-XRD reveals envelope conformations in pyrrolidine rings, with dihedral angles between nitrophenyl and adjacent groups (e.g., 59.16° in tricarboxylate derivatives). Substituents at the 2-position induce steric effects, altering hydrogen-bond networks (e.g., C13–C18 benzene plane interactions) .

Q. Which advanced chromatographic methods detect trace impurities in this compound?

- Methodology : UPLC-MS (ESI+) identifies byproducts (e.g., des-nitrophenyl or hydrolyzed esters). Column chromatography (C18 reverse-phase) with gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities. Purity >98% is confirmed via HPLC (λ = 254 nm) .

Q. How can computational modeling predict bioactivity or binding interactions of this compound?

- Methodology : DFT (B3LYP/6-31G(d)) calculates electrostatic potential surfaces to predict sulfonamide bioactivity (e.g., antibacterial targets). Molecular docking (AutoDock Vina) simulates binding to enzymes like carbonic anhydrase, using crystal structures from the PDB .

Q. What in vitro assays are suitable for evaluating its biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.